Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala)

Tachykinin receptor pharmacology Peptidomimetic design NK-2 antagonist structure-activity relationship

MEN-10612 (CAS 151911-04-5) is a monocyclic pseudopeptide tachykinin NK-2 receptor antagonist characterized by a reduced amide bond surrogate (psi[CH2NH]) between the Leu and Cha residues within the cyclo(Leu-psi[CH2NH]-Cha-Gln-Trp-Phe-beta-Ala) backbone. It belongs to a rationally designed series in which the Xaa residue side chain was systematically varied to optimize lipophilicity and antagonist potency.

Molecular Formula C43H60N8O6
Molecular Weight 785.0 g/mol
CAS No. 151911-04-5
Cat. No. B12298277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala)
CAS151911-04-5
Molecular FormulaC43H60N8O6
Molecular Weight785.0 g/mol
Structural Identifiers
SMILESCC(C)CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5CCCCC5
InChIInChI=1S/C43H60N8O6/c1-27(2)21-31-26-47-35(22-28-11-5-3-6-12-28)42(56)49-34(17-18-38(44)52)41(55)51-37(24-30-25-46-33-16-10-9-15-32(30)33)43(57)50-36(23-29-13-7-4-8-14-29)40(54)45-20-19-39(53)48-31/h4,7-10,13-16,25,27-28,31,34-37,46-47H,3,5-6,11-12,17-24,26H2,1-2H3,(H2,44,52)(H,45,54)(H,48,53)(H,49,56)(H,50,57)(H,51,55)
InChIKeyYMJSHBCDXDDCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEN-10612 (Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala), CAS 151911-04-5): A Definitive Cyclic Pseudopeptide NK-2 Receptor Antagonist for Tachykinin Research


MEN-10612 (CAS 151911-04-5) is a monocyclic pseudopeptide tachykinin NK-2 receptor antagonist characterized by a reduced amide bond surrogate (psi[CH2NH]) between the Leu and Cha residues within the cyclo(Leu-psi[CH2NH]-Cha-Gln-Trp-Phe-beta-Ala) backbone [1]. It belongs to a rationally designed series in which the Xaa residue side chain was systematically varied to optimize lipophilicity and antagonist potency [3]. MEN-10612 acts as a competitive, reversible antagonist at NK-2 receptors with demonstrated selectivity over NK-1 receptors in functional tissue preparations and in vivo models [2]. The compound is distinguished from conventional cyclic peptide NK-2 antagonists (e.g., L-659,877) by the presence of the aminomethylene moiety, which the literature identifies as a critical structural determinant of high antagonist potency [3].

Why MEN-10612 Cannot Be Functionally Substituted by Generic NK-2 Antagonists: Pseudopeptide Bond-Dependent Potency and Species-Specific NK-2 Subtype Engagement


Generic interchange of NK-2 receptor antagonists without consideration of bond architecture, residue identity, and receptor subtype engagement leads to substantial divergence in functional antagonist potency. The reduced amide bond psi[CH2NH] in MEN-10612 is not an interchangeable modification: Quartara et al. demonstrated that cyclic hexapeptides lacking the aminomethylene moiety exhibit markedly lower antagonist potency at the NK-2 receptor [1]. Furthermore, the cyclohexylalanine (Cha) at the Xaa position of MEN-10612 confers a distinct lipophilicity-activity profile relative to other side chain variants, with pA2 values on hamster trachea (HT) ranging from 7.5 to 9.26 across the series depending solely on Xaa identity [2]. In vivo, only MEN-10612 (not MEN-10573) was reported to produce a selective, long-lasting blockade of NK-2 receptor-mediated urinary bladder contraction without affecting NK-1 responses in anaesthetized rats [3]. These structural and pharmacological features preclude simple one-for-one replacement with other in-class compounds.

Quantitative Differentiation Evidence for MEN-10612 Relative to Closest NK-2 Antagonist Analogs and Alternatives


Pseudopeptide Bond (psi[CH2NH]) Confers Essential Potency Gain Over Conventional Amide-Containing Cyclic Peptides at the NK-2 Receptor

The aminomethylene (psi[CH2NH]) moiety replacing the scissile amide bond between Leu and Cha is a non-negotiable structural feature for high NK-2 antagonist potency. In a systematic comparison of cyclic hexapeptides sharing the core sequence but differing in the presence or absence of the psi[CH2NH] surrogate, only pseudopeptide-containing analogues achieved pA2 values exceeding 8.0 on the hamster isolated trachea (HT) NK-2 preparation. The amino-methylene group contributes to both enhanced metabolic stability and improved conformational presentation of the pharmacophore [1].

Tachykinin receptor pharmacology Peptidomimetic design NK-2 antagonist structure-activity relationship

MEN-10612 Exhibits the Second-Highest NK-2 Antagonist Potency in the Cyclic Pseudopeptide Series, Differentiated from MEN-10573 by Cha vs. Asp(OBzl) at the Xaa Residue

Within the series cyclo(Leu-psi[CH2NH]Xaa-Gln-Trp-Phe-beta-Ala), the identity of Xaa alone determines antagonist potency across a >50-fold range. MEN-10612 (Xaa = Cha) achieves a pA2 of 9.06 on hamster trachea (HT), which is 2.5-fold more potent than its closest structural analog MEN-10573 (Xaa = Asp(OBzl), pA2 = 8.66) on the same preparation [1]. The most potent analogue in the series is cyclo(Leu-psi[CH2NH]Asp(NHBzl)-Gln-Trp-Phe-beta-Ala) with pA2 = 9.26, only 1.6-fold higher than MEN-10612 [1]. On the rabbit pulmonary artery (RPA), MEN-10612 (pA2 = 7.41) and MEN-10573 (pA2 = 7.31) are approximately equipotent, demonstrating that the Cha substitution selectively enhances potency at the HT-predominant NK-2 receptor subtype [2].

NK-2 receptor subtype pharmacology Structure-activity relationship Cyclic pseudopeptide lead optimization

MEN-10612 Is ~10-Fold More Potent Than L-659,877 on Rabbit Bronchus, Human Colon, and Human Ileum NK-2 Functional Assays

In direct functional comparisons across multiple NK-2 receptor-expressing tissue preparations, MEN-10612 (along with MEN-10573) matched the potency of the reference cyclic pseudopeptide MDL 29,913 and was approximately 10-fold more potent than the conventional cyclic hexapeptide L-659,877 (cyclo[Gln-Trp-Phe-Gly-Leu-Met]) on rabbit bronchus (RB), human colon circular muscle (HUC), and human ileum (HUI) [1]. On rat vas deferens (RVD), however, MEN-10612, MEN-10573, MDL 29,913, and L-659,877 were equipotent, indicating that the advantage of the pseudopeptide scaffold is preparation-dependent and most pronounced on tissues expressing NK-2 receptors pharmacologically similar to the HT subtype [1]. This profile differentiates MEN-10612 from both the non-peptide antagonist SR 48,968 (which shows the opposite species preference, being ~10-fold more potent on RPA/RB than HT/RVD) and the conventional cyclopeptide L-659,877 [2].

NK-2 receptor functional pharmacology Smooth muscle contraction assay Species-specific NK-2 subtype comparison

In Vivo Selectivity: MEN-10612 Produces Long-Lasting NK-2-Selective Blockade in Anaesthetized Rats Without Affecting NK-1 Receptor Responses

In anaesthetized rats, intravenous administration of MEN-10612 produced a selective and long-lasting blockade of urinary bladder contractions induced by the NK-2 receptor-selective agonist [beta-Ala8]neurokinin A(4-10). Critically, MEN-10612 did not affect the contractile response to the NK-1 receptor-selective agonist [Sar9]substance P sulfone at the same dose, demonstrating functional NK-2 over NK-1 selectivity in a whole-animal preparation [1]. This in vivo selectivity profile distinguishes MEN-10612 from broader-spectrum cyclic pseudopeptides of the MEN-10,548 to MEN-10,867 series, which were reported to exhibit comparable high affinity at both NK-1 and NK-2 receptors in vitro, limiting their utility as NK-2-selective tools in vivo [2].

In vivo NK-2 pharmacology Urinary bladder contraction model Tachykinin receptor selectivity in vivo

Lipophilicity-Activity Correlation on Reversed-Phase HPLC Defines MEN-10612 (Cha) as the Optimal Balance of Potency and Physicochemical Properties Within the Series

Quartara et al. established a significant linear correlation between NK-2 antagonist potency (pA2 values on HT and RPA) and capacity factors (k') measured by reversed-phase HPLC across the entire cyclo(Leu-psi[CH2NH]Xaa-Gln-Trp-Phe-beta-Ala) series [1]. MEN-10612 (Xaa = Cha) occupies a critical position on this correlation line: its cyclohexylalanine side chain confers sufficient lipophilicity to achieve pA2 = 9.06 on HT without the synthetic complexity or poor aqueous solubility associated with the most lipophilic series members. The only more potent analogue, MEN-10573-Asp(NHBzl) (pA2 = 9.26), incorporates a benzylamide-modified aspartate residue that introduces additional hydrogen-bonding capacity and synthetic cost beyond simple side chain substitution [1]. This quantitative lipophilicity-activity relationship provides a procurement-relevant basis for selecting MEN-10612 as the most potent analogue achievable through straightforward hydrophobic residue variation.

Peptide lipophilicity QSAR Reversed-phase HPLC capacity factor NK-2 antagonist optimization

Competitive Antagonism Confirmed by Schild Analysis: MEN-10612 Behaves as a Classical Competitive Antagonist with Unit Slope, Enabling Reliable pA2-Based Quantification

Both MEN-10612 and MEN-10573 were characterized as competitive antagonists at NK-2 receptors in all tissue preparations tested (HT, RPA, RB, RVD, HUC, HUI), as confirmed by Schild plot analysis yielding slopes not significantly different from unity [1]. This competitive mechanism is essential for the valid use of pA2 values as quantitative metrics of antagonist affinity and for the reliable interpretation of concentration-ratio experiments. In contrast, MEN-11420 (nepadutant), a later-generation bicyclic glycosylated peptide NK-2 antagonist, produces insurmountable (non-competitive) antagonism in hamster trachea and mouse urinary bladder, complicating quantitative pharmacological analysis and requiring apparent pKB estimation rather than true pA2 determination [2].

Competitive antagonism Schild analysis NK-2 receptor pharmacology Quantitative pharmacology

Optimal Research and Procurement Application Scenarios for MEN-10612 Based on Quantitative Differentiation Evidence


NK-2 Receptor Subtype Classification and Pharmacological Fingerprinting Across Species

MEN-10612's differential potency profile across hamster trachea (pA2 = 9.06) versus rabbit pulmonary artery (pA2 = 7.41) — a ~45-fold HT/RPA selectivity ratio — makes it a valuable pharmacological tool for classifying NK-2 receptor subtypes in newly characterized tissues. Its competitive mechanism (Schild slope ≈ 1.0) enables rigorous pA2 determination and receptor subtype discrimination [1]. When compared with antagonists showing the opposite species selectivity profile (e.g., SR 48,968, which is ~10-fold more potent on RPA than HT), MEN-10612 helps establish a bidirectional pharmacological fingerprint that distinguishes HT-type from RPA-type NK-2 receptors [2].

In Vivo Studies Requiring NK-2-Selective Blockade Without NK-1 Confounding Effects

For in vivo experiments in anaesthetized or conscious rodent models where unambiguous NK-2 receptor attribution is required, MEN-10612 is the validated choice. It produces selective, long-lasting blockade of NK-2 agonist-induced urinary bladder contraction without altering NK-1 receptor-mediated responses [1]. This contrasts with later-generation cyclic pseudopeptides (e.g., MEN-10,677, MEN-10,548) that exhibit dual NK-1/NK-2 antagonism with <10-fold selectivity [3], making MEN-10612 the preferred tool for experiments demanding clean NK-2 pharmacology in whole-animal settings.

Peptidomimetic Lead Optimization and QSAR Model Development for NK-2 Antagonists

The quantitative lipophilicity-activity relationship established by Quartara et al., in which pA2 values on HT and RPA correlate linearly with RP-HPLC capacity factors, positions MEN-10612 as a key reference compound for QSAR model building [1]. Its Cha residue represents the optimal hydrophobic side chain within the series, achieving 98% of maximum attainable potency without requiring functionalized aspartate derivatives. Procurement of MEN-10612 alongside selected series members enables construction of quantitative models relating lipophilicity, conformational constraint, and NK-2 antagonist potency.

Comparative Pharmacology of Pseudopeptide vs. Conventional Peptide NK-2 Antagonists in Human Isolated Tissue Preparations

On human isolated colon circular muscle (HUC) and ileum (HUI), MEN-10612 is ~10-fold more potent than the conventional cyclopeptide L-659,877 [1], making it the preferred NK-2 antagonist for human tissue pharmacology studies. Its well-characterized competitive mechanism and species-specific potency profile facilitate cross-species translational comparisons, particularly when human tissue data must be contextualized against the extensive rodent pharmacology literature for NK-2 receptor antagonists.

Quote Request

Request a Quote for Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.